molecular formula C15H25N5O2S B5608523 4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5608523
M. Wt: 339.5 g/mol
InChI Key: ZBFLVUBIJCSANM-UHFFFAOYSA-N
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Description

The compound is part of a broader category of substances that have drawn attention for their diverse applications, including medicinal chemistry. Its structure incorporates several functional groups that contribute to its unique properties and potential applications. This analysis will exclude aspects related to drug use, dosage, and side effects, focusing solely on the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves innovative methods that can offer moderate to excellent yields. For instance, the aminosulfonylation of alkenyl sulfonamides, using iodine as a catalyst and TBHP as the oxidant, has been reported to produce various sulfonylmethyl derivatives, including piperidines and pyrrolidines, highlighting a potential pathway for synthesizing compounds with structural similarities to the one of interest (Zhong-Qi Xu et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often features intricate arrangements of atoms and bonds. For example, certain pyrimidine derivatives exhibit potent P2Y12 antagonist properties, indicating a precise molecular arrangement conducive to biological activity (J. J. Parlow et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to the formation of compounds with varied biological activities. The structure-activity relationships are often explored to fine-tune pharmacokinetic and physicochemical properties, underscoring the compound's reactivity and potential for further modification (J. Matsumoto & S. Minami, 1975).

Physical Properties Analysis

The synthesis and characterization of derivatives similar to the compound of interest have led to insights into their physical properties. For instance, investigations into pyrrolo[2,3-b]pyridine derivatives intended for imaging dopamine D4 receptors highlight the methods for determining specific radioactivity and radiochemical purity, which are crucial for understanding the compound's physical behavior (O. Eskola et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are significantly influenced by their molecular structure. Studies focusing on the immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues reveal the potential for medicinal chemistry optimization based on their chemical characteristics (Miyeon Jang et al., 2010).

properties

IUPAC Name

4-(4-propylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-2-13-23(21,22)20-11-9-18(10-12-20)14-5-6-16-15(17-14)19-7-3-4-8-19/h5-6H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFLVUBIJCSANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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